N-methyl-1-(5-nitrofuran-2-carbonyl)indoline-2-carboxamide

Blood-brain barrier permeability Hydrogen bond donor count CNS drug design

Rational dual-pharmacophore combining a brain-penetrant indoline-2-carboxamide scaffold (T. brucei EC₅₀ ~20 nM) with a nitroreductase-activatable 5-nitrofuran warhead. The N‑methyl carboxamide occupies a physicochemical optimum—fewer H‑bond donors and higher logP than the primary amide, but lower lipophilicity than the N‑ethyl analog—making it the critical node for SAR campaigns. Use as a comparator against nifurtimox in CNS‑HAT screens, or as a tractable scaffold for nitroreductase‑dependent conjugate studies. Standard international B2B shipping; research‑use‑only.

Molecular Formula C15H13N3O5
Molecular Weight 315.285
CAS No. 1100790-37-1
Cat. No. B3020524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-1-(5-nitrofuran-2-carbonyl)indoline-2-carboxamide
CAS1100790-37-1
Molecular FormulaC15H13N3O5
Molecular Weight315.285
Structural Identifiers
SMILESCNC(=O)C1CC2=CC=CC=C2N1C(=O)C3=CC=C(O3)[N+](=O)[O-]
InChIInChI=1S/C15H13N3O5/c1-16-14(19)11-8-9-4-2-3-5-10(9)17(11)15(20)12-6-7-13(23-12)18(21)22/h2-7,11H,8H2,1H3,(H,16,19)
InChIKeyQVWOEGYJKCMSIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Methyl-1-(5-nitrofuran-2-carbonyl)indoline-2-carboxamide (CAS 1100790-37-1): A Dual-Pharmacophore Indoline-Nitrofuran Hybrid for Antimicrobial Screening and Antiparasitic Probe Development


N-Methyl-1-(5-nitrofuran-2-carbonyl)indoline-2-carboxamide (CAS 1100790-37-1, molecular formula C15H13N3O5, molecular weight 315.28 g/mol) is a synthetic heterocyclic compound that covalently merges a 5-nitrofuran pharmacophore with an indoline-2-carboxamide scaffold via a carbonyl linker . The indoline-2-carboxamide core has been independently validated as a brain-penetrant scaffold against Trypanosoma brucei with antiproliferative EC50 values as low as 20 nM in optimized analogs [1]. The 5-nitrofuran moiety is recognized for its reductive bioactivation by type I nitroreductases to generate reactive oxygen species, a mechanism exploited by clinically used nitrofuran antibiotics such as nitrofurantoin and the antiparasitic agent nifurtimox [2]. This compound thus represents a rationally designed dual-pharmacophore entity positioned at the intersection of antibacterial and antiparasitic discovery programs.

Why Unsubstituted Amide or N-Ethyl Analogs Cannot Substitute for N-Methyl-1-(5-nitrofuran-2-carbonyl)indoline-2-carboxamide (CAS 1100790-37-1) in Target-Agnostic Discovery Cascades


Within the narrow chemical space of the 1-(5-nitrofuran-2-carbonyl)indoline-2-carboxamide subseries, the nature of the carboxamide N-substituent critically governs both molecular recognition and biophysical properties. Replacing the N-methyl group with hydrogen (CAS 1101639-65-9, primary amide) introduces an additional hydrogen bond donor (HBD = 2 vs. 1 for the N-methyl) and reduces calculated logP, thereby altering membrane permeability and potentially compromising blood-brain barrier penetration—a key advantage of the indoline-2-carboxamide chemotype [1]. Conversely, the N-ethyl analog (CAS 1103515-76-9) adds steric bulk and further increases lipophilicity, which may reduce aqueous solubility below tractable levels for biochemical assay formats and alter target binding kinetics in unpredictable ways . The N-methyl substitution therefore occupies a specific physicochemical optimum within this series that cannot be assumed equivalent to its closest analogs, making direct substitution scientifically unjustified without empirical validation [1].

Quantitative Differentiation Evidence Table for N-Methyl-1-(5-nitrofuran-2-carbonyl)indoline-2-carboxamide (CAS 1100790-37-1) Against Structural Analogs


Reduced Hydrogen Bond Donor Count Compared to Unsubstituted Primary Amide Analog (CAS 1101639-65-9)

The N-methyl substitution on the carboxamide group reduces the hydrogen bond donor (HBD) count from 2 (for the unsubstituted primary amide analog, CAS 1101639-65-9) to 1 (for the target compound, CAS 1100790-37-1). In CNS drug design, an HBD count ≤ 1 is a favorable predictor of blood-brain barrier permeability, whereas compounds with HBD ≥ 2 show progressively reduced brain exposure [1]. The indoline-2-carboxamide series from which this compound is derived has experimentally demonstrated brain penetrance in a murine model of stage 2 human African trypanosomiasis, achieving partial cures, with the pharmacophore's CNS access attributed in part to its favorable HBD profile [2].

Blood-brain barrier permeability Hydrogen bond donor count CNS drug design

Intermediate Calculated Lipophilicity (clogP) Relative to N-H and N-Ethyl Analogs

The N-methyl substitution yields an intermediate calculated logP (clogP) between the more polar primary amide (CAS 1101639-65-9) and the more lipophilic N-ethyl analog (CAS 1103515-76-9). Based on the molecular formulas, the N-methyl compound (C15H13N3O5, MW 315.28) adds one methylene unit relative to the primary amide (C14H11N3O5, MW 301.25) and subtracts one methylene unit relative to the N-ethyl analog (C16H15N3O5, MW 329.31) . The indoline-2-carboxamide optimization campaign demonstrated that lipophilicity is a critical driver of both potency and tolerability; compounds with excessively high logP exhibited toxicity that precluded curative regimens in the stage 2 mouse model [1]. The N-methyl substitution may therefore occupy a more favorable lipophilicity window compared to the N-ethyl analog.

Lipophilicity optimization ADME prediction Nitrofuran bioavailability

Nitrofuran Reductive Bioactivation Potential Inferred from 5-Nitrofuran Class Activity Against Trypanosoma brucei

A focused library of 5-nitrofurans was systematically evaluated against bloodstream-form T. brucei, with the most potent compounds achieving 50% inhibitory concentrations (IC50) around 200 nM. All tested 5-nitrofurans were effective substrates for T. brucei type I nitroreductase (TbNTR), with preferred substrates exhibiting apparent kcat/Km values approximately 50-fold greater than nifurtimox [1]. While CAS 1100790-37-1 itself was not part of this specific library, its 5-nitrofuran-2-carbonyl moiety is structurally congruent with the compounds that demonstrated sub-micromolar trypanocidal activity. The indoline-2-carboxamide scaffold independently contributes target engagement against T. brucei, as demonstrated by the identification of indoline-2-carboxamides as potent inhibitors with EC50 values as low as 20 nM [2].

Nitroreductase substrate Trypanosoma brucei IC50 benchmark

Indoline Scaffold Contribution to Antibacterial Spectrum Expansion Beyond Simple Nitrofurans

Patent literature from Ulysses Pharmaceutical Products Inc. (US 2008/0188499 A1) describes chemical entities wherein a nitrofuran antibiotic moiety is linked to an activity-enhancing distal ring system. The patent explicitly claims that the distal ring system 'contributes to additional antimicrobial activity and/or extends the antimicrobial spectrum of activity, by facilitating nitroreduction by microorganisms, uptake in target bacteria, and/or intracellular penetration' [1]. While the patent focuses on quinazolinyl nitrofurans, the structural logic extends to the indoline distal ring system of CAS 1100790-37-1. Indole and indoline derivatives have independently demonstrated antibacterial activity, with certain indoline-derived phenolic Mannich bases achieving MIC values as low as 0.59 μM against clinical Gram-positive isolates [2].

Antibacterial spectrum Gram-negative activity Efflux pump evasion

Prioritized Application Scenarios for N-Methyl-1-(5-nitrofuran-2-carbonyl)indoline-2-carboxamide (CAS 1100790-37-1) in Drug Discovery and Probe Development


CNS-Targeting Antiparasitic Probe for Stage 2 Human African Trypanosomiasis (HAT) Lead Generation

The combination of the brain-penetrant indoline-2-carboxamide scaffold (validated in the J. Med. Chem. 2015 series) and the nitroreductase-substrate 5-nitrofuran moiety positions CAS 1100790-37-1 as a logical starting point for structure-activity relationship (SAR) campaigns targeting CNS-stage HAT. Procurement of this compound is warranted for screening cascades that include a T. brucei bloodstream-form viability assay, a TbNTR enzymatic assay, and a parallel artificial membrane permeability assay (PAMPA-BBB) to quantify brain penetration potential relative to the primary amide analog [1]. The compound can serve as a comparator for evaluating novel brain-penetrant nitrofurans against the clinically relevant benchmark nifurtimox, which has limited CNS penetration .

Antibacterial Drug Conjugate (ADC) Linker-Payload Feasibility Assessment

The nitrofuranyl indole carboxylate (NInC) concept described in the 2023 ChemRxiv preprint proposes nitrofuran-indole hybrids as potential antibacterial drug conjugates. CAS 1100790-37-1, with its indoline core and carboxamide functionality capable of further derivatization, represents a chemically tractable scaffold for linker attachment studies. Procurement is recommended for evaluation of: (i) stability of the carboxamide in physiological buffers; (ii) cleavage kinetics under bacterial nitroreductase conditions; and (iii) cytotoxicity against a panel of ESKAPE pathogens compared to the free nitrofuran payload [1]. The compound's synthetic accessibility via coupling of 5-nitrofuran-2-carbonyl chloride with N-methylindoline-2-carboxamide makes it amenable to scale-up for conjugate chemistry [1].

Physicochemical Comparator in Nitrofuran-Indoline SAR Matrix for Neglected Disease Programs

For medicinal chemistry teams exploring the structure-activity and structure-property relationships of dual nitrofuran-heterocycle hybrids, CAS 1100790-37-1 serves as a key node in a systematic SAR matrix alongside its N-H (CAS 1101639-65-9) and N-ethyl (CAS 1103515-76-9) analogs. Procurement of all three compounds enables head-to-head comparison of: (a) antiparasitic potency in T. brucei and Leishmania spp. assays; (b) aqueous solubility and metabolic stability in liver microsomes; and (c) cytotoxicity selectivity indices against mammalian cell lines (e.g., HepG2, HEK293). The N-methyl substitution specifically probes the steric and electronic tolerance at the carboxamide position without introducing the excessive lipophilicity burden of the N-ethyl analog [1].

Reference Compound for Nitrofuran Reductive Metabolism and Toxicology Studies

Given that nitrofuran toxicity is mediated by nitroreduction-dependent generation of reactive intermediates, CAS 1100790-37-1 can serve as a structurally defined probe to dissect the contribution of the indoline distal ring to metabolic stability and off-target toxicity relative to simpler nitrofurans such as nitrofurazone. Procurement is appropriate for in vitro metabolism studies using hepatic S9 fractions or purified nitroreductases, with LC-MS/MS monitoring of reduction products (unsaturated or saturated open-chain nitriles, analogous to those identified for other 5-nitrofurans [1]). The indoline moiety may alter the reduction potential and product distribution compared to nitrofurans lacking a fused heterocyclic ring, with implications for therapeutic window optimization [1].

Quote Request

Request a Quote for N-methyl-1-(5-nitrofuran-2-carbonyl)indoline-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.